Tataramide B

Description

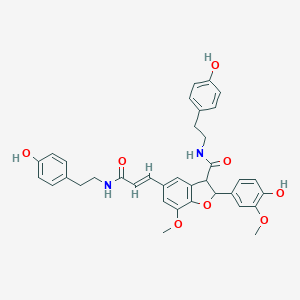

Structure

3D Structure

Properties

IUPAC Name |

2-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-[(E)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxoprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H36N2O8/c1-44-30-21-25(8-13-29(30)41)34-33(36(43)38-18-16-23-5-11-27(40)12-6-23)28-19-24(20-31(45-2)35(28)46-34)7-14-32(42)37-17-15-22-3-9-26(39)10-4-22/h3-14,19-21,33-34,39-41H,15-18H2,1-2H3,(H,37,42)(H,38,43)/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DROXVBRNXCRUHP-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)C=CC(=O)NCCC5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2C(=O)NCCC3=CC=C(C=C3)O)C4=CC(=C(C=C4)O)OC)/C=C/C(=O)NCCC5=CC=C(C=C5)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H36N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Grossamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80510-06-1 | |

| Record name | GROSSAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Grossamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 - 175 °C | |

| Record name | Grossamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling Tataramide B: A Technical Overview of its Presence in Datura stramonium

For Immediate Release

Wuhan, China – December 1, 2025 – While the notorious thorn apple, Datura stramonium, is renowned for its rich concentration of tropane (B1204802) alkaloids, a lesser-known constituent, Tataramide B, has also been identified within this plant. This technical guide serves to consolidate the currently available information on this compound, its chemical properties, and its origin from Datura stramonium, acknowledging the existing gaps in the scientific literature regarding its specific discovery and isolation.

Introduction to this compound

This compound is a naturally occurring compound that has been sourced from the herbs of Datura stramonium Linn.[1]. It is classified as a lignan, a class of secondary metabolites found in plants. The fundamental chemical properties of this compound are summarized in the table below.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is paramount for researchers in drug discovery and development. The following table outlines the key physicochemical parameters of this compound.

| Property | Value | Source |

| CAS Number | 187655-56-7 | [1] |

| Molecular Formula | C₃₆H₃₆N₂O₈ | [1] |

| Molecular Weight | 624.69 g/mol | [1] |

| Purity | ≥98% | [1] |

| Physical Description | Powder | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc. |

Table 1: Physicochemical Properties of this compound. This table provides a summary of the key identifiers and physical properties of this compound as reported by chemical suppliers.

Discovery and Isolation from Datura stramonium: A Literature Gap

Datura stramonium, a member of the Solanaceae family, is a well-documented source of a plethora of bioactive compounds, most notably the tropane alkaloids atropine, scopolamine, and hyoscyamine. The plant's chemical composition has been a subject of scientific inquiry since at least 1930. While the presence of alkaloids, flavonoids, tannins, saponins, and other phytochemicals is extensively reported, detailed literature on the discovery and isolation of non-alkaloidal compounds like this compound is sparse.

Despite extensive searches of scientific databases, the original research publication detailing the initial discovery, isolation, and structure elucidation of this compound from Datura stramonium could not be retrieved. Consequently, specific experimental protocols for its extraction and purification from the plant matrix are not publicly available at this time. This represents a significant gap in the current body of knowledge and an opportunity for future phytochemical investigations.

The general workflow for isolating natural products from a plant source typically follows a multi-step process. A hypothetical workflow, based on standard phytochemical practices, is presented below.

Figure 1: Hypothetical Isolation Workflow. A generalized schematic illustrating the potential steps involved in the isolation of this compound from Datura stramonium, based on common natural product chemistry methodologies.

Structure Elucidation and Spectroscopic Data

The definitive structure of this compound has been established, as indicated by its availability as a chemical standard. The process of structure elucidation for a novel natural product typically involves a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC): To elucidate the carbon-hydrogen framework and the connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.

Without the primary research article, specific quantitative spectroscopic data (e.g., chemical shifts (δ), coupling constants (J), and key correlations) for this compound are not available for inclusion in this guide.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or any associated signaling pathways of this compound. The bioactivity of many lignans (B1203133) spans a wide range of therapeutic areas, including anticancer, antioxidant, and anti-inflammatory effects. However, any potential therapeutic applications of this compound remain to be investigated.

The logical progression for a newly isolated compound in a drug discovery pipeline is illustrated in the following diagram.

Figure 2: Drug Discovery Pathway. A simplified representation of the logical steps in evaluating a novel compound like this compound for its therapeutic potential.

Conclusion and Future Directions

This compound is a confirmed constituent of Datura stramonium. However, a significant void exists in the scientific literature concerning its discovery, isolation, and biological characterization. This presents a clear opportunity for the natural products research community. Future research should aim to:

-

Re-isolate this compound from Datura stramonium and fully document the experimental protocols.

-

Publish the complete spectroscopic data to serve as a reference for the scientific community.

-

Investigate the biological activities of this compound through a comprehensive screening program.

-

Elucidate the mechanism of action and identify any relevant signaling pathways for any observed bioactivities.

Such studies are essential to unlock the potential of this compound and to continue to build upon our understanding of the complex phytochemistry of Datura stramonium.

References

Spectroscopic Profile of Tataramide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tataramide B, a lignan (B3055560) compound isolated from the herb Datura stramonium Linn., has garnered interest within the scientific community.[1] Understanding its molecular structure and properties is fundamental for any further investigation into its potential biological activities and applications in drug development. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The information is presented to facilitate research and development efforts related to this natural product.

Chemical Structure

While a definitive, publicly available diagram of this compound's chemical structure remains elusive in general searches, its molecular formula has been established as C36H36N2O8, with a corresponding molecular weight of 624.69 g/mol .[1][2] Lignans are a large group of natural products characterized by the coupling of two phenylpropanoid units. The specific arrangement of these units and the nature and position of functional groups define the unique structure of this compound and are key to interpreting its spectroscopic data.

Spectroscopic Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific, experimentally determined NMR, MS, and IR spectra for this compound. Chemical suppliers list the availability of the compound and mention the availability of such data upon request, but the data itself is not directly published.

However, based on the general chemical class of lignanamides and data from related compounds, we can predict the expected spectroscopic features of this compound. The following sections detail the anticipated data and the experimental protocols typically used to acquire them.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For a compound with the complexity of this compound, both ¹H and ¹³C NMR, along with two-dimensional techniques (like COSY, HSQC, and HMBC), would be essential for complete structure determination.

Expected ¹H NMR Spectral Data:

The proton NMR spectrum of this compound is expected to show a variety of signals corresponding to aromatic protons, methine and methylene (B1212753) protons of the lignan core, and protons associated with any amide and hydroxyl functional groups. The chemical shifts (δ) would likely range from aromatic (δ 6.0-8.0 ppm) to aliphatic (δ 2.0-5.0 ppm) regions. Coupling constants (J) would provide valuable information about the connectivity and stereochemistry of the protons.

Expected ¹³C NMR Spectral Data:

The carbon NMR spectrum would complement the ¹H NMR data, showing signals for all 36 carbon atoms in the molecule. Key expected signals would include those for aromatic carbons (δ 110-160 ppm), carbons of the lignan skeleton, and carbonyl carbons from the amide functionalities (typically in the δ 160-180 ppm region).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Hypothetical)

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| Aromatic CH | 110 - 130 | 6.5 - 7.5 (various m) |

| Aromatic C-O | 140 - 160 | - |

| Lignan Core CH/CH₂ | 30 - 80 | 2.5 - 5.0 (various m) |

| Amide C=O | 165 - 175 | - |

| Amide N-CHₓ | 30 - 50 | 3.0 - 4.0 (various m) |

Note: This table is a generalized prediction. Actual chemical shifts will depend on the specific substitution patterns and stereochemistry of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Expected Mass Spectral Data:

For this compound (C36H36N2O8), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M]+ or protonated molecule [M+H]+ very close to its calculated exact mass. Fragmentation patterns would likely involve cleavage of the amide bonds and fragmentation of the lignan core, providing clues about the connectivity of the different structural units.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Calculated m/z | Observed m/z |

| [M]⁺ | 624.2472 | (To be determined) |

| [M+H]⁺ | 625.2549 | (To be determined) |

| [M+Na]⁺ | 647.2369 | (To be determined) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Spectral Data:

The IR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present in a lignanamide.

Table 3: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | 3500 - 3200 (broad) |

| N-H (amide) | 3400 - 3200 |

| C-H (aromatic) | 3100 - 3000 |

| C-H (aliphatic) | 3000 - 2850 |

| C=O (amide I) | 1680 - 1630 |

| C=C (aromatic) | 1600 - 1450 |

| C-N (amide) | 1400 - 1200 |

| C-O (ether/hydroxyl) | 1260 - 1000 |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of pure this compound would be dissolved in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Data would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

-

¹H NMR Acquisition: Standard parameters would include a 30-degree pulse, a spectral width of approximately 16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) would be used to simplify the spectrum and provide information on the number of attached protons to each carbon. A wider spectral width (e.g., 240 ppm) is required.

-

2D NMR Acquisition: Standard pulse programs for COSY, HSQC, and HMBC experiments would be utilized to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound would be prepared in a suitable solvent such as methanol (B129727) or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source would be used.

-

Data Acquisition: The instrument would be operated in either positive or negative ion mode to detect the molecular ion and its adducts. For fragmentation studies (MS/MS), the molecular ion would be selected in the first mass analyzer and fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid this compound sample would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film could be cast from a solution onto a salt plate (e.g., NaCl or KBr). For solution-state IR, the sample would be dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) and placed in a liquid cell.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer would be used to acquire the spectrum.

-

Data Acquisition: The spectrum would typically be recorded over the mid-infrared range (4000-400 cm⁻¹) with a sufficient number of scans to obtain a high-quality spectrum. A background spectrum of the KBr pellet or solvent would be recorded and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the isolation and spectroscopic characterization of this compound.

Conclusion

References

An In-depth Technical Guide to the Putative Biosynthesis of Tataramide B in Plants

Version: 1.0

Abstract

Tataramide B, a lignanamide found in plants such as Datura stramonium, possesses a complex chemical structure suggesting a fascinating biosynthetic origin.[1] To date, the complete biosynthetic pathway of this compound has not been experimentally elucidated. This technical guide presents a putative pathway for the biosynthesis of this compound, drawing upon established knowledge of the biosynthesis of structurally related lignanamides and their precursors in the plant kingdom.[2][3][4][5] We propose a multi-step pathway originating from the phenylpropanoid and polyamine biosynthetic routes, culminating in the formation of this compound through a critical oxidative coupling reaction. This document outlines the hypothetical enzymatic steps, requisite precursors, and detailed experimental protocols that researchers can employ to investigate and validate this proposed pathway. Furthermore, we provide visualizations of the proposed pathway and experimental workflows to aid in conceptualization and experimental design.

Introduction

Lignanamides are a class of plant secondary metabolites characterized by a structure formed from the oxidative coupling of two hydroxycinnamic acid amide (HCAA) units. These compounds exhibit a wide range of biological activities and are of significant interest to researchers in drug discovery and development. This compound, with the molecular formula C36H36N2O8, is a notable member of this family. Understanding its biosynthesis is crucial for developing biotechnological approaches for its sustainable production. This guide serves as a foundational resource for researchers aiming to unravel the biosynthetic machinery responsible for producing this compound in plants.

Proposed Biosynthesis Pathway of this compound

Based on the characteristic structure of lignanamides, we propose that the biosynthesis of this compound is a convergent pathway that integrates intermediates from two primary metabolic routes: the phenylpropanoid pathway and the polyamine biosynthesis pathway. The proposed pathway can be dissected into five key stages:

-

Phenylpropanoid Pathway: Synthesis of the hydroxycinnamic acid precursor.

-

Activation of the Hydroxycinnamic Acid: Formation of a CoA-thioester.

-

Polyamine Biosynthesis: Generation of the amine precursor.

-

Amide Bond Formation: Condensation of the activated hydroxycinnamic acid and the polyamine.

-

Oxidative Coupling: Dimerization to form the final lignanamide structure.

A detailed visualization of this proposed pathway is presented below.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data Summary

As the biosynthesis of this compound is yet to be experimentally validated, no quantitative data is currently available. The following tables are provided as templates for organizing data once it is generated through the experimental protocols outlined in this guide.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate(s) | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg protein) |

| Proposed PAL | L-Phenylalanine | |||

| Proposed C4H | trans-Cinnamic Acid | |||

| Proposed 4CL | Ferulic Acid, ATP, CoA | |||

| Proposed Amide Synthase | Feruloyl-CoA, Putrescine | |||

| Proposed Laccase/Peroxidase | Feruloyl-Putrescine |

Table 2: Metabolite Concentrations in Datura stramonium

| Metabolite | Tissue (e.g., Leaf, Root) | Concentration (µg/g fresh weight) | Developmental Stage |

| Phenylalanine | |||

| trans-Cinnamic Acid | |||

| Ferulic Acid | |||

| Putrescine | |||

| Feruloyl-Putrescine | |||

| This compound |

Table 3: Gene Expression Analysis (Relative Quantification)

| Gene | Tissue (e.g., Leaf, Root) | Fold Change (Treatment vs. Control) |

| Putative PAL | ||

| Putative C4H | ||

| Putative 4CL | ||

| Putative Amide Synthase | ||

| Putative Laccase/Peroxidase |

Detailed Experimental Protocols

To elucidate the proposed biosynthetic pathway of this compound, a multi-faceted experimental approach is required. The following protocols provide a framework for these investigations.

Objective: To trace the metabolic flux from primary precursors to this compound.

Methodology:

-

Precursor Feeding: Administer stable isotope-labeled precursors (e.g., ¹³C-phenylalanine, ¹⁵N-arginine) to Datura stramonium cell cultures or whole plants.

-

Metabolite Extraction: After a defined incubation period, harvest the plant material and perform a comprehensive metabolite extraction using a suitable solvent system (e.g., 80% methanol).

-

LC-MS Analysis: Analyze the extracts using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the incorporation of the isotopic label into the proposed intermediates and the final product, this compound.

Caption: Workflow for isotope labeling experiments.

Objective: To functionally characterize the enzymes involved in the pathway.

Methodology:

-

Protein Extraction: Extract total protein from Datura stramonium tissues where this compound is abundant.

-

Enzyme Activity Measurement: For each proposed enzymatic step, develop an assay to measure the conversion of substrate to product. This can be monitored by spectrophotometry, HPLC, or LC-MS.

-

Kinetic Analysis: Determine the kinetic parameters (Km, Vmax, kcat) for each enzyme using varying substrate concentrations.

Objective: To identify the genes encoding the biosynthetic enzymes and analyze their expression patterns.

Methodology:

-

Transcriptome Sequencing: Perform RNA-seq on tissues with high and low levels of this compound to identify candidate genes that are differentially expressed.

-

Homology-Based Cloning: Use the sequences of known biosynthetic enzymes from other plant species to design primers and clone the homologous genes from Datura stramonium.

-

Quantitative Real-Time PCR (qRT-PCR): Analyze the expression levels of the candidate genes in different tissues and under various conditions to correlate their expression with this compound accumulation.

Caption: Workflow for gene identification and analysis.

Conclusion

The biosynthesis of this compound in plants likely follows a complex and elegant pathway that merges primary and secondary metabolism. The proposed pathway in this guide provides a solid foundation for future research aimed at its complete elucidation. The experimental protocols detailed herein offer a roadmap for researchers to systematically investigate each step of the proposed pathway. Unraveling the biosynthesis of this compound will not only contribute to our fundamental understanding of plant biochemistry but also pave the way for its biotechnological production, offering a sustainable source of this valuable natural product for potential therapeutic applications.

References

- 1. This compound | CAS:187655-56-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Lignanamides: sources, biosynthesis and potential health benefits - a minireview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Tataramide B: A Technical Guide to Its Natural Origins, Abundance, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tataramide B, a bioactive natural product, detailing its natural sources, abundance, and mechanisms of action. The information is curated to support research and development efforts in pharmacology and medicinal chemistry.

Natural Sources and Abundance of this compound

This compound, also known as Tasiamide B, has been identified in two distinct natural sources: a marine cyanobacterium and a terrestrial plant. The level of scientific detail regarding its isolation and abundance varies significantly between these sources.

Marine Cyanobacterium: Symploca sp.

The most well-documented source of this compound is a marine cyanobacterium, specifically Symploca sp.. Detailed studies have successfully isolated and characterized the compound from this organism, providing quantitative data on its abundance.

Table 1: Abundance of this compound in Symploca sp.

| Parameter | Value | Reference |

| Starting Material | 300 g (wet weight) of Symploca sp. | [1] |

| Crude Aqueous Extract | 2 g | [1] |

| Pure this compound Yield | 2.6 mg | [1] |

| Yield from Crude Extract | 0.13% | [1] |

Terrestrial Plant: Datura stramonium Linn.

Experimental Protocols

Isolation of this compound from Symploca sp.

The following protocol is a detailed methodology for the extraction and purification of this compound from the marine cyanobacterium Symploca sp.

1. Collection and Extraction:

- 300 g of the cyanobacterium Symploca sp. is collected.

- The biological material is exhaustively extracted with 30% aqueous ethanol.

- The resulting 2 g of aqueous extract is then partitioned between n-butanol (n-BuOH) and water.

2. Chromatographic Purification:

- Step 1: Sephadex LH-20 Chromatography: The dried organic residue from the partitioning step is loaded onto a Sephadex LH-20 column.

- Step 2: First Reversed-Phase HPLC: The fractions containing this compound are subjected to reversed-phase high-performance liquid chromatography (RP-HPLC).

- Step 3: Second Reversed-Phase HPLC: A final purification step is carried out using a second round of RP-HPLC to yield 2.6 mg of pure this compound.

Biological Activity and Mechanism of Action

This compound has demonstrated significant inhibitory activity against several key enzymes, suggesting its potential as a therapeutic agent. Its primary molecular targets identified to date are the aspartic proteases Cathepsin D, Cathepsin E, and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Additionally, in silico studies suggest a potential interaction with Heat Shock Protein 90 (HSP90).

Table 2: In Vitro Inhibitory Activity of this compound (Tasiamide B)

| Target Enzyme/Cell Line | IC₅₀ Value | Biological Context | Reference |

| Cathepsin D | Potent Inhibition | Cancer, Neurodegenerative Diseases | |

| Cathepsin E | Potent Inhibition | Immune Response | |

| BACE1 | Potent Inhibition | Alzheimer's Disease | |

| KB cells (human nasopharyngeal carcinoma) | 0.8 µM | Cytotoxicity |

Inhibition of BACE1 and the Amyloid Pathway

BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, this compound can potentially reduce the production of amyloid-β (Aβ) peptides, which are the primary component of amyloid plaques in the brain.

Caption: Inhibition of the BACE1 enzyme by this compound, blocking the amyloidogenic pathway.

Inhibition of Cathepsin D and its Role in Cancer

Cathepsin D is a lysosomal aspartic protease that is often overexpressed in cancer cells. Its activity is associated with tumor growth, invasion, and metastasis. By inhibiting Cathepsin D, this compound may interfere with these pathological processes.

Caption: this compound inhibits Cathepsin D, potentially disrupting cancer progression.

Potential Targeting of HSP90 in Skin Cancer

In silico molecular docking studies have suggested that this compound may act as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of many proteins that are involved in cancer cell proliferation and survival. Its inhibition can lead to the degradation of these client proteins, thereby inducing apoptosis and inhibiting tumor growth.

References

In Vitro Biological Screening of Tataramide B: Acknowledging a Research Gap

A comprehensive review of publicly available scientific literature reveals a significant gap in the in vitro biological screening of Tataramide B. Despite its isolation from Datura stramonium, a plant known for a wide array of bioactive compounds, specific data on the anti-inflammatory, anticancer, or other biological activities of this compound remains unpublished. Commercial suppliers list this compound, indicating its availability for research, yet no studies detailing its effects in biological assays could be identified.

This whitepaper, therefore, serves to highlight this knowledge gap and, in lieu of specific data on this compound, provides a general overview of the reported in vitro biological activities of extracts from Datura stramonium. This information may offer a foundational context for researchers interested in investigating the potential therapeutic properties of its individual constituents, such as this compound.

Biological Activities of Datura stramonium Extracts: A General Overview

Datura stramonium, commonly known as jimsonweed, has a long history in traditional medicine. Modern scientific investigations into its extracts have revealed a range of biological activities, primarily attributable to a complex mixture of phytochemicals including alkaloids, flavonoids, and withanolides. It is plausible that lignanamides like this compound may contribute to these effects, though specific evidence is lacking.

Antimicrobial and Antifungal Activity

Various extracts of Datura stramonium have demonstrated notable antimicrobial and antifungal properties. Studies have shown that extracts prepared using solvents such as hexane (B92381), chloroform, and petroleum ether exhibit zones of inhibition against a panel of pathogenic bacteria and fungi. For instance, petroleum ether extracts have shown a maximum zone of inhibition of 19.30±0.18mm against Staphylococcus aureus[1]. Similarly, hexane crude extracts displayed a maximum inhibition zone of 18.00±0.27mm against the same bacterium[1][2]. The antifungal activity has been observed against species like Aspergillus niger and Fusarium oxysporum[1]. These antimicrobial effects are generally attributed to the presence of alkaloids, flavonoids, and terpenoids within the extracts[2].

Antioxidant Activity

The antioxidant potential of Datura stramonium leaf extracts has also been a subject of investigation. Various in vitro assays, including DPPH, ABTS, and FRAP, have been employed to evaluate the radical scavenging capabilities of different solvent extracts. Results indicate that ethyl acetate (B1210297) and ethanol (B145695) extracts, in particular, show significant antioxidant activity. The presence of phenolic compounds and flavonoids is believed to be responsible for these properties.

Cytotoxic and Genotoxic Effects

Research into the cytotoxic effects of Datura stramonium extracts has yielded interesting, albeit complex, results. Methanolic seed extracts have been shown to inhibit the proliferation of cultured human lymphocytes at certain concentrations. Some studies suggest a potential for anticancer applications, with observations of DNA damage in human peripheral blood mononuclear cells and inhibitory effects on various cancer cell lines by aqueous leaf extracts. These findings underscore the need for detailed investigation into the specific compounds responsible for such activities and their mechanisms of action.

Future Directions for this compound Research

The absence of specific biological data for this compound presents a clear opportunity for future research. A systematic in vitro screening of this compound is warranted to elucidate its potential pharmacological profile. Based on the activities observed in Datura stramonium extracts, initial investigations could logically focus on the following areas:

-

Anti-inflammatory Assays: Evaluating the effect of this compound on key inflammatory mediators and pathways in relevant cell models.

-

Anticancer Screening: Assessing the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

-

Antimicrobial Testing: Determining the minimum inhibitory concentration (MIC) of this compound against a range of pathogenic bacteria and fungi.

-

Antioxidant Capacity: Quantifying the radical scavenging and antioxidant potential of purified this compound.

To facilitate such research, a generalized workflow for in vitro screening is proposed below.

Proposed General Workflow for In Vitro Screening

Caption: A generalized workflow for the in vitro biological screening of a purified natural product.

Concluding Remarks

While the current body of scientific literature does not provide the necessary data for an in-depth technical guide on the in vitro biological screening of this compound, it clearly demarcates a frontier for new research. The known bioactivities of Datura stramonium extracts provide a compelling rationale for the systematic investigation of its individual chemical constituents. The exploration of this compound's pharmacological potential could unveil a novel bioactive compound with therapeutic relevance. It is hoped that this overview will stimulate further research into this and other under-investigated natural products.

References

Technical Guide: Preliminary Cytotoxicity of Lignans on Cancer Cell Lines with a Focus on Podophyllotoxin

Disclaimer: As of December 2025, there is a lack of publicly available data specifically detailing the preliminary cytotoxicity of Tataramide B on cancer cell lines. This compound, a lignan (B3055560) derived from Datura stramonium, remains a compound with limited characterization in the context of cancer research. This technical guide will, therefore, provide a comprehensive overview of the cytotoxic properties of a well-researched lignan, Podophyllotoxin, as a representative example. This will serve as an illustrative framework for the methodologies and data presentation expected in a thorough cytotoxic evaluation of a novel compound like this compound.

Introduction to Lignans and Podophyllotoxin

Lignans are a large group of polyphenolic compounds found in plants, known for their diverse biological activities, including anticancer properties. Podophyllotoxin, a lignan isolated from the roots and rhizomes of Podophyllum species, is a potent cytotoxic agent that has been extensively studied. It serves as the chemical precursor for several clinically used anticancer drugs, such as etoposide (B1684455) and teniposide. Podophyllotoxin exerts its anticancer effects primarily by inhibiting microtubule polymerization, which leads to cell cycle arrest and subsequent apoptosis.[1][2][3] This guide will delve into the cytotoxic profile of Podophyllotoxin, its mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Cytotoxicity Data

The cytotoxic potential of Podophyllotoxin has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of Podophyllotoxin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HCT116 | Colorectal Carcinoma | Not explicitly stated, but effective in inducing apoptosis | [1][3] |

| A549 | Lung Carcinoma | ~0.01 (as Podophyllotoxin acetate) | |

| NCI-H1299 | Lung Carcinoma | ~0.0076 (as Podophyllotoxin acetate) | |

| HepG2 | Hepatocellular Carcinoma | <10 (as benzylamino derivatives) | |

| MCF-7 | Breast Adenocarcinoma | 7.22 ± 0.09 | |

| MDA-MB-231 | Breast Adenocarcinoma | 2.44 ± 0.08 | |

| BT-549 | Breast Carcinoma | 1.26 ± 0.08 | |

| HeLa | Cervical Cancer | IC50 in µM range | |

| T-24 | Bladder Carcinoma | IC50 in µM range | |

| PC-3 | Prostate Cancer | IC50 in µM range | |

| DU 145 | Prostate Cancer | IC50 in µM range |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of cytotoxicity studies. The following sections outline the key protocols used in the assessment of Podophyllotoxin's cytotoxic effects.

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics. For example, HCT116 cells are typically grown in McCoy's 5A medium, while A549 and HepG2 cells are cultured in DMEM. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

Podophyllotoxin (or other test compound)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Podophyllotoxin in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis is a key mechanism of cell death induced by many anticancer agents. The Annexin V/Propidium Iodide (PI) assay is a common method to detect and quantify apoptotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Podophyllotoxin

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with Podophyllotoxin at various concentrations for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Signaling Pathways and Mechanisms of Action

Podophyllotoxin induces cytotoxicity in cancer cells through a multi-faceted mechanism of action that primarily involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.

Podophyllotoxin binds to tubulin and inhibits its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle at the G2/M phase. The inability to form a proper mitotic spindle prevents cell division and ultimately triggers apoptotic pathways.

Apoptosis induced by Podophyllotoxin is mediated by both intrinsic and extrinsic pathways. A key signaling cascade involved is the p38 MAPK pathway, which is activated by the generation of reactive oxygen species (ROS).

The following diagram illustrates the proposed signaling pathway for Podophyllotoxin-induced apoptosis.

References

- 1. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 3. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Tataramide B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B, a lignanamide isolated from the rhizomes of Acorus tatarinowii, represents a promising natural product with potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential as an anticancer agent. While direct evidence for specific molecular targets of this compound is still emerging, preliminary studies on related compounds from the same source suggest a potential for cytotoxicity against various cancer cell lines. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes hypothetical signaling pathways and workflows to guide future research and drug development efforts centered on this compound.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. This compound, a lignanamide identified from Acorus tatarinowii, belongs to a class of compounds known for a wide range of biological activities. Lignans (B1203133) and lignanamides from this plant have demonstrated cytotoxic, neuroprotective, and antifungal properties. This guide focuses on the potential of this compound as a therapeutic agent, drawing insights from studies on co-isolated compounds to infer its possible mechanisms and targets.

Quantitative Biological Data

While specific quantitative data for this compound's activity is not yet widely published, studies on other cytotoxic lignans and sesquiterpenoids isolated from Acorus tatarinowii provide valuable benchmarks. The cytotoxicity of these related compounds was evaluated against a panel of five human cancer cell lines, with some exhibiting moderate activity. The data for these compounds are presented below, offering a comparative context for the potential efficacy of this compound.

Table 1: Cytotoxicity of Compounds Isolated from Acorus tatarinowii [1][2]

| Compound | Cell Line | IC50 (µM) |

| 2 | NCI-H1650 | 4.32 |

| HepG2 | 5.11 | |

| BGC-823 | 3.24 | |

| HCT-116 | 6.87 | |

| MCF-7 | 8.15 | |

| 3 | NCI-H1650 | 7.65 |

| HepG2 | 9.23 | |

| BGC-823 | 6.54 | |

| HCT-116 | 8.91 | |

| MCF-7 | 7.88 | |

| 5 | NCI-H1650 | 3.12 |

| HepG2 | 4.56 | |

| BGC-823 | 2.11 | |

| HCT-116 | 5.43 | |

| MCF-7 | 6.79 | |

| 10 | NCI-H1650 | 5.89 |

| HepG2 | 7.34 | |

| BGC-823 | 4.76 | |

| HCT-116 | 9.01 | |

| MCF-7 | 8.43 |

Note: The numbering of compounds corresponds to that in the source publication. This compound was not explicitly identified among the compounds with reported cytotoxicity in the abstract of this study.

Potential Therapeutic Targets and Signaling Pathways

Based on the cytotoxic activity of related lignans, it is hypothesized that this compound may target fundamental cellular processes involved in cancer cell proliferation and survival. Potential signaling pathways that could be affected include those regulating the cell cycle, apoptosis, and cellular stress responses.

Hypothetical Signaling Pathway of this compound-Induced Apoptosis

This diagram illustrates a possible mechanism by which this compound could induce apoptosis in cancer cells, potentially through the activation of caspase cascades and inhibition of pro-survival signals.

Experimental Protocols

The following protocols are based on the methodologies described for the evaluation of cytotoxic compounds from Acorus tatarinowii[1][2]. These can be adapted for the investigation of this compound.

Cell Culture

-

Cell Lines: Human non-small cell lung cancer (NCI-H1650), hepatocellular carcinoma (HepG2), gastric carcinoma (BGC-823), colon cancer (HCT-116), and breast cancer (MCF-7) cell lines.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 × 10³ cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the key steps involved in screening this compound for its cytotoxic effects against cancer cell lines.

Future Directions

The preliminary data on compounds structurally related to this compound are encouraging and warrant a more in-depth investigation into its therapeutic potential. Future research should focus on:

-

Definitive Cytotoxicity Profiling: A comprehensive evaluation of this compound's cytotoxic activity against a broader panel of cancer cell lines is essential.

-

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct molecular targets of this compound.

-

Mechanism of Action Studies: Elucidating the downstream signaling pathways affected by this compound through Western blotting, reporter assays, and other molecular biology techniques.

-

In Vivo Efficacy: Assessing the anti-tumor efficacy and toxicity of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

Conclusion

This compound is a natural product with unexplored therapeutic potential. While direct evidence is currently limited, the biological activities of co-isolated compounds from Acorus tatarinowii suggest that this compound may possess cytotoxic properties against cancer cells. The experimental frameworks and hypothetical pathways presented in this guide are intended to serve as a foundation for future research aimed at unlocking the full therapeutic value of this promising lignanamide. Further investigation is crucial to validate these hypotheses and to advance this compound towards potential clinical applications.

References

Tataramide B: An Obscure Novel Lignan Compound Awaiting Scientific Exploration

Despite its classification as a novel lignan (B3055560) compound, Tataramide B remains a molecule of significant obscurity within the scientific community. A comprehensive review of available scientific literature and chemical databases reveals a notable absence of in-depth research on its biological activities, mechanism of action, and potential therapeutic applications. Currently, information on this compound is largely confined to its chemical identity and its origin as a natural product isolated from the plant Datura stramonium.[1]

This technical guide aims to consolidate the limited existing information on this compound and highlight the significant knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

This compound is identified by the CAS number 187655-56-7.[1][2] It is classified as a lignan, a large group of polyphenolic compounds found in plants.[1][3] The molecular formula for this compound is C₃₆H₃₆N₂O₈, and it has a molecular weight of 624.69 g/mol . It is described as a powder and is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 187655-56-7 | |

| Molecular Formula | C₃₆H₃₆N₂O₈ | |

| Molecular Weight | 624.69 g/mol | |

| Compound Type | Lignan | |

| Physical Description | Powder | |

| Source | Datura stramonium |

Source: Datura stramonium

This compound is isolated from Datura stramonium, a plant belonging to the Solanaceae family. Datura stramonium, commonly known as jimsonweed, thorn apple, or devil's snare, has a long history in traditional medicine for its medicinal and psychoactive properties.

The plant is rich in a variety of phytochemicals, with the most well-studied being the tropane (B1204802) alkaloids, particularly atropine (B194438) and scopolamine. These alkaloids are known for their anticholinergic effects and are responsible for many of the plant's pharmacological and toxicological properties. While the alkaloid content of Datura stramonium has been extensively investigated, the presence and biological activities of its lignan constituents, such as this compound, are not well-documented in the available scientific literature.

Biological Activity and Mechanism of Action: A Knowledge Vacuum

A thorough search of scientific databases reveals no published studies detailing the biological activity or mechanism of action of this compound. Consequently, there is no quantitative data, such as IC50 or EC50 values, to present. Furthermore, no information is available regarding its potential signaling pathways or molecular targets.

This lack of data prevents the creation of diagrams for signaling pathways or experimental workflows as requested. The scientific community has yet to investigate the pharmacological potential of this specific lignan.

Experimental Protocols: Uncharted Territory

As there are no published experimental studies on this compound, it is not possible to provide detailed methodologies for its investigation. Future research would necessitate the development and validation of various protocols, including:

-

Isolation and Purification: Establishing a standardized protocol for the efficient extraction and purification of this compound from Datura stramonium.

-

In vitro Assays: Designing and implementing a range of in vitro assays to screen for potential biological activities, such as anticancer, anti-inflammatory, antioxidant, or antimicrobial effects.

-

Mechanism of Action Studies: Employing molecular and cellular biology techniques to identify the molecular targets and signaling pathways modulated by this compound.

-

In vivo Studies: If promising in vitro activity is observed, developing animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound.

The logical workflow for initiating research on this compound would follow a standard drug discovery pipeline, as illustrated below.

Figure 1. A proposed high-level workflow for the initial investigation of this compound.

Future Directions and Conclusion

The current state of knowledge on this compound is rudimentary, presenting a clear opportunity for natural product chemists, pharmacologists, and drug discovery scientists. The initial steps for future research should focus on the systematic evaluation of its biological properties. Given the diverse pharmacological activities of other lignans (B1203133), exploring the potential of this compound in areas such as oncology, inflammation, and infectious diseases could be a fruitful avenue of investigation.

References

Unraveling the Ethnobotany of Datura stramonium: A Focus on its Alkaloid Profile

A critical examination of current scientific literature reveals that while Datura stramonium, commonly known as Jimson weed, thorn apple, or devil's snare, has a rich history of ethnobotanical use, its therapeutic and psychoactive properties are overwhelmingly attributed to a class of compounds known as tropane (B1204802) alkaloids. The presence of Tataramide B in this plant is not supported by peer-reviewed scientific evidence, and therefore, a direct link between its traditional uses and this specific compound cannot be established.

Datura stramonium has been utilized for centuries in traditional medicine across various cultures for its potent physiological effects.[1][2] These applications, ranging from anesthetic and analgesic to hallucinogenic and spiritual, are directly linked to its well-characterized chemical constituents.[3][4][5]

The Dominance of Tropane Alkaloids

The primary bioactive compounds isolated from Datura stramonium are tropane alkaloids, most notably atropine, scopolamine (B1681570), and hyoscyamine. These substances are potent anticholinergics, meaning they block the action of the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system. This mechanism of action is responsible for the wide range of physiological and psychological effects associated with the plant.

| Compound | Typical Concentration in Seeds (µg/g) | Primary Pharmacological Effect |

| Atropine | 1283 | Anticholinergic, Mydriatic, Anti-spasmodic |

| Scopolamine | 678 | Anticholinergic, Sedative, Hallucinogenic |

| Hyoscyamine | Principal alkaloid along with scopolamine | Anticholinergic, Anti-spasmodic |

Table 1: Key Tropane Alkaloids in Datura stramonium and their Effects.

Ethnobotanical Uses: A Reflection of Alkaloid Content

The diverse traditional applications of Datura stramonium are a direct consequence of its tropane alkaloid content. For instance, its use as an anesthetic in ancient surgical practices can be attributed to the central nervous system depressing effects of scopolamine and atropine. Similarly, its application in treating respiratory ailments like asthma is due to the bronchodilatory effects of these alkaloids. The hallucinogenic properties of the plant, which have led to its use in spiritual and shamanic rituals, are also a result of the potent psychoactive effects of its alkaloid constituents.

It is crucial to note that the concentration of these alkaloids can vary significantly depending on the plant part, geographical location, and growing conditions, making its traditional use inherently dangerous.

The Question of this compound

A thorough review of the scientific literature on the chemical composition of Datura stramonium does not yield credible evidence for the presence of this compound. While a single commercial supplier lists Datura stramonium as a source for this compound, this claim is not substantiated by independent, peer-reviewed research. Extensive phytochemical analyses of the plant have consistently identified tropane alkaloids and other compounds like flavonoids, tannins, and steroids, but not this compound.

Compounds with similar names, such as Tatarinoid B, have been isolated from entirely different plant species like Acorus tatarinowii, further suggesting a potential misattribution in the case of Datura stramonium.

Conclusion

The ethnobotanical uses of Datura stramonium are deeply intertwined with its rich and potent tropane alkaloid profile. These compounds, through their well-understood anticholinergic mechanisms, are responsible for the plant's therapeutic and toxic effects that have been harnessed and respected in traditional practices for centuries. The available scientific evidence does not support a connection between the ethnobotanical applications of Datura stramonium and this compound. Therefore, any exploration of the plant's traditional uses should focus on the established pharmacology of its primary alkaloid constituents.

Due to the lack of a verifiable scientific link between Datura stramonium and this compound, the creation of a technical guide on this specific topic, including experimental protocols and signaling pathways, would be based on an unsubstantiated premise and is therefore not feasible. Further research and independent verification would be required to establish the presence of this compound in Datura stramonium before any such exploration could be undertaken.

References

- 1. The isolation and structure elucidation of Tasiamide B, a 4-amino-3-hydroxy-5-phenylpentanoic acid containing peptide from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.si.edu [repository.si.edu]

- 5. Studies toward the Total Synthesis of Itralamide B and Biological Evaluation of Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Tataramide B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tataramide B is a naturally occurring lignan (B3055560) amide found in Datura stramonium Linn.[1]. Its structure, featuring a central pyrrolidine (B122466) ring flanked by two substituted aromatic moieties, presents an interesting target for organic synthesis and potential pharmacological investigation. While a specific total synthesis of this compound has not been detailed in peer-reviewed literature, this document provides a proposed synthetic pathway based on established methodologies for the synthesis of pyrrolidine derivatives and lignans (B1203133). Furthermore, a comprehensive protocol for its purification, adaptable from general methods for lignan amides, is presented. All quantitative data is summarized for clarity, and key experimental workflows are visualized.

Introduction

This compound (C₃₆H₃₆N₂O₈, Molar Mass: 624.69 g/mol ) is a lignan amide with a pyrrolidine core. Lignans are a large group of polyphenolic compounds derived from the dimerization of two coniferyl alcohol residues. The biosynthesis of lignans typically proceeds through the phenylpropanoid pathway[1][2][3]. The pyrrolidine moiety is a common feature in many biologically active natural products and pharmaceuticals. The convergence of these two structural motifs in this compound makes it a compound of interest. This document outlines a hypothetical, yet chemically sound, approach to its synthesis and a robust protocol for its purification.

Known Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₆H₃₆N₂O₈ | |

| Molecular Weight | 624.69 g/mol | |

| Natural Source | Datura stramonium Linn. | |

| Physical Description | Powder | |

| Purity (Commercial) | ≥98% | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone |

Proposed Synthetic Pathway for this compound

The proposed retrosynthetic analysis of this compound involves disconnecting the amide bonds to reveal a central pyrrolidine dicarboxylic acid and two equivalents of a substituted aniline (B41778) derivative. This approach simplifies the synthesis into the preparation of two key synthons followed by their coupling.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Proposed Synthesis

1. Synthesis of the Pyrrolidine Core (e.g., (2S,5S)-N-Boc-pyrrolidine-2,5-dicarboxylic acid)

A common starting material for chiral pyrrolidines is L-glutamic acid. The synthesis could proceed as follows:

-

Step 1: Fischer Esterification of L-glutamic acid. L-glutamic acid is refluxed in methanol (B129727) with a catalytic amount of sulfuric acid to yield dimethyl L-glutamate.

-

Step 2: N-protection. The resulting diester is protected with a suitable group, such as Boc anhydride (B1165640) (Di-tert-butyl dicarbonate), in the presence of a base like triethylamine (B128534) to give N-Boc-dimethyl L-glutamate.

-

Step 3: Dieckmann Condensation. The protected diester undergoes an intramolecular Dieckmann condensation using a strong base like sodium methoxide (B1231860) to form the five-membered ring.

-

Step 4: Decarboxylation and Hydrolysis. The resulting β-keto ester is then hydrolyzed and decarboxylated under acidic conditions to yield the racemic pyrrolidine dicarboxylic acid. Chiral separation or asymmetric synthesis methods would be required to obtain the desired stereoisomer.

2. Synthesis of the Substituted Aniline Moiety

The substituted aniline can be prepared from commercially available starting materials through standard aromatic substitution and functional group manipulation reactions.

3. Amide Coupling

-

The N-protected pyrrolidine dicarboxylic acid is activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of an amine base like DIPEA (N,N-Diisopropylethylamine).

-

Two equivalents of the substituted aniline are then added to the reaction mixture to form the protected this compound precursor.

-

Finally, the protecting group (e.g., Boc) is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Purification Protocol for this compound

This protocol is a general procedure for the purification of lignan amides and can be adapted for this compound, whether isolated from a natural source or synthetically produced.

Initial Extraction (for Natural Product Isolation)

-

The dried and powdered plant material (Datura stramonium) is extracted with a suitable solvent system, such as ethanol:1,4-dioxane (1:1, v/v).

-

The crude extract is concentrated under reduced pressure.

-

For lignan glycosides, an alkaline hydrolysis step (e.g., with methanolic NaOH) may be employed to release the aglycone.

Liquid-Liquid Partitioning

-

The crude extract is dissolved in a water/methanol mixture and partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.

-

The aqueous layer is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, to extract the lignans. The ethyl acetate fraction is collected and concentrated.

Chromatographic Purification

a. Column Chromatography

-

The concentrated ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel.

-

A gradient elution system is employed, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate and then introducing methanol).

-

Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

-

For final purification to achieve high purity (≥98%), fractions from column chromatography are further purified by Prep-HPLC.

-

A C18 reverse-phase column is typically used.

-

The mobile phase is a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

The fraction corresponding to the this compound peak is collected and the solvent is removed under reduced pressure.

Recrystallization

-

If a crystalline solid is obtained, recrystallization can be an effective final purification step.

-

A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar and non-polar solvents might be necessary.

Caption: General purification workflow for this compound.

Conclusion

While the total synthesis of this compound has not been explicitly reported, a feasible synthetic route can be proposed based on well-established organic chemistry principles, particularly those employed in the synthesis of pyrrolidine alkaloids and other lignans. The purification of this compound, either from a synthetic route or natural extraction, can be effectively achieved through a combination of liquid-liquid partitioning and chromatographic techniques, which are standard for the isolation of such natural products. The protocols and workflows presented herein provide a solid foundation for researchers interested in the synthesis and study of this compound.

References

Application Note: Quantification of Tataramide B using Liquid Chromatography-Mass Spectrometry (LC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note outlines a sensitive and selective method for the quantification of Tataramide B in a given matrix (e.g., plasma, water, or formulation buffer) using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection, which are critical for accurate and precise quantification in research and drug development settings.

Experimental Protocols

Principle

The method utilizes solid-phase extraction (SPE) to isolate this compound from the sample matrix, followed by separation using reverse-phase HPLC. Quantification is achieved by a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. An internal standard (IS) is used to ensure accuracy and correct for any variability during sample preparation and analysis.

Materials and Reagents

-

This compound reference standard

-

Internal Standard (structurally similar stable isotope-labeled compound recommended)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (B129727) (MeOH), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium (B1175870) formate (B1220265), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut HLB)

-

Nitrogen gas for evaporation

Instrumentation

-

Liquid Chromatograph: Agilent 1200 series or equivalent

-

Mass Spectrometer: Waters Micromass Quattro Premier Tandem Quadrupole Mass Spectrometer or equivalent with an electrospray ionization (ESI) source

-

Analytical Column: Agilent Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent

Sample Preparation (Solid-Phase Extraction)

-

Conditioning: Precondition the SPE cartridge with 6 mL of methanol, followed by equilibration with 6 mL of ultrapure water.

-

Loading: Load the prepared sample onto the SPE cartridge. A vacuum can be applied for a consistent flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 6 mL of water to remove interfering substances. Dry the cartridge completely under high vacuum.

-

Elution: Elute this compound from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Drying & Reconstitution: Dry the eluent under a gentle stream of nitrogen at 40 °C. Reconstitute the dried residue in 1 mL of a suitable solvent mixture (e.g., 1:1 MeOH:water) containing the internal standard.

-

Filtration: Filter the reconstituted sample through a 0.2 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Conditions

The following conditions are provided as a starting point and should be optimized for this compound.

Table 1: HPLC Parameters

| Parameter | Recommended Setting |

| Column | Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM ammonium formate in water, pH 3.5 with formic acid |

| Mobile Phase B | 20 mM ammonium formate in 90% methanol, pH 3.5 with formic acid |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 25 °C |

| Gradient Program | Optimize based on analyte retention time. A starting point could be a linear gradient from 10% to 90% B over 10 minutes. |

Table 2: Mass Spectrometry Parameters

| Parameter | Recommended Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| Capillary Voltage | 3.0 kV |

| Cone Voltage | Optimize for this compound and IS |

| Collision Energy | Optimize for each MRM transition |

Note: MRM transitions (precursor ion → product ion) must be determined by infusing a standard solution of this compound and the internal standard into the mass spectrometer.

Data Presentation

Method validation should be performed according to ICH guidelines. The following table summarizes typical quantitative data that should be generated during validation.

Table 3: Summary of Quantitative Validation Data (Hypothetical for this compound)

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.2 ng/mL |

| Limit of Quantification (LOQ) | 1 ng/mL |

| Precision (RSD%) | < 15% |

| Accuracy (Recovery %) | 85 - 115% |

| Matrix Effect | Within acceptable limits |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound quantification by LC-MS/MS.

Method Development and Validation Pathway

Caption: Logical workflow for analytical method development and validation.

Application Notes: Utilizing Tabamide A and its Derivatives in Antiviral Research Against Influenza Virus

Introduction

Tabamide A (TA0), a phenolic compound originally isolated from tobacco leaves, and its synthetic derivatives have demonstrated significant antiviral activity against influenza viruses.[1] These compounds represent a promising avenue for the development of novel anti-influenza therapeutics, particularly in light of emerging drug-resistant viral strains.[1] The primary mechanism of action appears to be the inhibition of viral mRNA synthesis early in the viral infection cycle.[1][2] This document provides detailed protocols for researchers, scientists, and drug development professionals to evaluate the anti-influenza activity of Tabamide A and its derivatives in vitro and in vivo.

Key Compound Information:

-

Tabamide A (TA0): The foundational phenolic compound.

-

TA25: A synthetic derivative of Tabamide A, demonstrating approximately seven-fold higher antiviral activity than TA0.[1]

Mechanism of Action

Tabamide A and its derivative TA25 appear to exert their antiviral effects by targeting an early stage of the influenza virus replication cycle. Research suggests that TA25 inhibits the synthesis of viral mRNA from the template-negative strand. Furthermore, TA25 has been shown to inhibit the activation of the PI3K/Akt signaling pathway, which is often hijacked by the influenza virus to facilitate its replication. Specifically, the influenza A virus nonstructural protein 1 (NS1) activates the AKT-S6 kinase (S6K) signaling pathway to promote viral protein synthesis. TA25 has been observed to significantly reduce the expression of viral NS1 and completely inhibit the phosphorylation of both AKT and S6 kinase.

Data Presentation

The following tables summarize the quantitative data regarding the efficacy and cytotoxicity of Tabamide A (TA0) and its derivative, TA25.

Table 1: In Vitro Efficacy and Cytotoxicity of Tabamide A (TA0) and TA25 against Influenza A Virus (H3N2)

| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| Tabamide A (TA0) | 3.1 | ≥ 200 | > 64.5 |

| TA25 | 0.4 | ≥ 200 | > 500 |

Data sourced from studies on Madin-Darby Canine Kidney (MDCK) cells.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of Tabamide A and its derivatives.

Protocol 1: Cell Viability and Cytotoxicity Assay

This protocol is designed to determine the 50% cytotoxic concentration (CC50) of the test compounds on Madin-Darby Canine Kidney (MDCK) cells.

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Tabamide A (TA0) and/or TA25

-

96-well cell culture plates

-

Cell counting solution (e.g., WST-1 or MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare serial dilutions of Tabamide A or TA25 in DMEM.

-

Treatment: Remove the culture medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a cell-only control.

-

Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.

-

Viability Assessment: Add the cell counting solution to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

-